Ajugol
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Overview
Description
Leonuride is a pseudoalkaloid compound found in various plants of the Lamiaceae family, including Leonotis leonurus, Leonotis nepetifolia, Leonurus japonicus, Leonurus cardiaca, and Leonurus sibiricus . It is known for its diverse biological activities, including antioxidative, anti-inflammatory, and neuroprotective effects .
Mechanism of Action
Target of Action
Ajugol, an iridoid glycoside, has been found to have multiple targets of action. It has been shown to have anti-protozoal activity against Trypanosoma b. rhodesiense . In the context of osteoarthritis (OA), this compound targets chondrocytes , the cells responsible for maintaining cartilage homeostasis .
Mode of Action
This compound interacts with its targets primarily through the activation of TFEB-mediated autophagy . This process helps alleviate endoplasmic reticulum (ER) stress-induced chondrocyte apoptosis and extracellular matrix (ECM) degradation caused by TBHP .
Biochemical Pathways
This compound’s mode of action affects several biochemical pathways. The primary pathway is the TFEB-mediated autophagy pathway . This pathway is crucial for alleviating ER stress in chondrocytes, which in turn retards the progression of OA . This compound also inactivates the mammalian target of rapamycin and induces nuclear translocation of the transcription factor EB (TFEB), an essential regulator of lysosomal biogenesis .
Pharmacokinetics
It has been shown that this compound can be effectively delivered via intra-peritoneal injection . In a study, an injection of 50 mg/kg this compound effectively mitigated the progression of OA following destabilization of the medial meniscus (DMM) surgery . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The activation of TFEB-mediated autophagy by this compound results in the alleviation of ER stress-induced chondrocyte apoptosis and ECM degradation . This leads to a retardation in the progression of OA . In an in vivo experiment, this compound was shown to effectively mitigate the progression of OA following DMM surgery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as joint trauma, obesity, mechanical stress, and inflammatory mediators play pivotal roles in triggering and exacerbating OA . These factors could potentially influence the effectiveness of this compound in treating OA.
Biochemical Analysis
Biochemical Properties
Ajugol interacts with several biomolecules, including the transcription factor EB (TFEB), a key regulator of lysosomal biogenesis . It has been found that this compound exhibits excellent embedding within the structural domain interacting with TFEB .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it alleviates endoplasmic reticulum stress in chondrocytes and retards osteoarthritis progression in a mouse model . It also improves high-fat diet-induced hepatic steatosis in mice and inhibits palmitate-induced lipid accumulation in hepatocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates TFEB-mediated autophagy, alleviating endoplasmic reticulum stress-induced chondrocyte apoptosis and extracellular matrix degradation . This compound also inactivates the mammalian target of rapamycin and induces nuclear translocation of TFEB .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to mitigate the progression of osteoarthritis following destabilization of the medial meniscus (DMM) surgery . It also enhances lysosomal biogenesis and promotes the fusion of autophagosome and lysosome to improve impaired autophagic flux and hepatosteatosis .
Dosage Effects in Animal Models
In animal models, intra-peritoneal injection of 50 mg/kg this compound effectively mitigated the progression of osteoarthritis following DMM surgery . It also significantly improved high-fat diet-induced hepatic steatosis in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It activates TFEB-mediated autophagy, which is a key process in cellular metabolism . It also enhances lysosomal biogenesis, a crucial aspect of cellular metabolism .
Transport and Distribution
Its ability to activate TFEB-mediated autophagy suggests that it may be distributed to various cellular compartments via autophagosomes .
Subcellular Localization
Its activation of TFEB-mediated autophagy suggests that it may be localized to lysosomes, where autophagy occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leonuride can be synthesized starting from eudesmic acid. The synthetic route involves several steps:
- The chloride is then converted to an amino group via a Gabriel synthesis (with potassium phthalimide) followed by hydrazinolysis (Ing–Manske procedure) .
Reaction with sulfuric acid: to produce syringic acid.
Protection with ethyl chloroformate: followed by reaction with thionyl chloride (SOCl2) and tetrahydrofuran to yield 4-carboethoxysyringic acid 4-chloro-1-butyl ester.
Industrial Production Methods: Industrial production of leonuride typically involves extraction from plant sources, particularly Leonurus japonicus Houtt. The extraction process includes:
Solvent extraction: using water or alcohol.
Purification: through various chromatographic techniques to isolate leonuride from other plant constituents.
Chemical Reactions Analysis
Types of Reactions: Leonuride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of leonuride with modified functional groups, which can enhance or alter its biological activities .
Scientific Research Applications
Leonuride has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes such as apoptosis and oxidative stress.
Medicine: Investigated for its potential therapeutic effects on cardiovascular diseases, neurodegenerative disorders, and inflammation
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Leonuride is unique among similar compounds due to its specific combination of antioxidative, anti-inflammatory, and neuroprotective properties. Similar compounds include:
Stachydrine: Another alkaloid found in Leonurus species with cardiovascular protective effects.
Quercetin: A flavonoid with strong antioxidative and anti-inflammatory properties.
Kaempferol: A flavonoid known for its antioxidative and anticancer activities.
Apigenin: A flavonoid with anti-inflammatory and neuroprotective effects.
Leonuride stands out due to its ability to modulate multiple biological pathways, making it a versatile compound for various therapeutic applications.
Properties
CAS No. |
52949-83-4 |
---|---|
Molecular Formula |
C15H24O9 |
Molecular Weight |
348.34 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1 |
InChI Key |
OUJVIWOUXFHELC-ZDSSIQEISA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O |
SMILES |
CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |
Canonical SMILES |
CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |
Origin of Product |
United States |
Q1: How does ajugol exert its therapeutic effects?
A1: Research suggests that this compound might alleviate renal injury in multiple myeloma by interacting with the LILRB4 signaling pathway. [] This interaction appears to reduce the expression of PFKFB3, a key enzyme involved in glycolysis. [] By inhibiting PFKFB3, this compound could potentially disrupt the energy metabolism of myeloma cells and reduce their activity. []
Q2: What are the downstream effects of this compound's interaction with the LILRB4 pathway?
A2: Blocking the LILRB4 signaling pathway with this compound appears to reduce the expression of PFKFB3. [] This reduction in PFKFB3 is linked to the inhibition of myeloma cell glycolysis, impacting intracellular energy metabolism. [] Additionally, this compound seems to reduce the infiltration of inflammatory cells by lowering serum levels of CD4+, CD8+, and CD25+. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, these details can be determined from its chemical structure.
Q4: What spectroscopic data are available to characterize the structure of this compound?
A4: Researchers have used various spectroscopic techniques to elucidate the structure of this compound, including:
- Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR (COSY, HMQC, HMBC) have been extensively employed to determine the structure and relative configuration of this compound and its derivatives. [, , , ]
- Mass Spectrometry (MS): Techniques such as HR-MALDI and ESMS, often coupled with tandem MS, have been used for molecular weight determination and structural confirmation. [, , ]
- UV-Vis Spectroscopy (UV): UV spectroscopy, alongside other techniques, has been utilized to identify characteristic chromophores within the this compound molecule. [, , ]
- Infrared Spectroscopy (IR): IR spectroscopy has been employed to identify functional groups present in this compound. [, ]
Q5: Have there been any computational studies to investigate the chiroptical properties of this compound?
A5: Yes, time-dependent density functional theory (TDDFT) calculations have been used to study the chiroptical properties of this compound. [] These calculations successfully predicted the specific optical rotation, optical rotatory dispersion, and electronic circular dichroism, confirming the absolute configuration of this compound. []
Q6: Has this compound been investigated for its compatibility with specific materials or its stability under various conditions?
A6: The provided research focuses primarily on the biological activity and phytochemical characterization of this compound. Information regarding its material compatibility and stability under diverse conditions is not explicitly discussed.
Q7: What are the known pharmacological activities of this compound?
A7: this compound has shown potential in preclinical studies for:
- Attenuating renal injury in multiple myeloma: this compound appears to protect kidney function in the context of multiple myeloma, potentially by modulating the immune response and tumor cell metabolism. []
- Antinociceptive and anti-inflammatory effects: While some studies suggest potential for these activities, further research is needed to confirm the significance of this compound's role in these areas. [, ]
Q8: What analytical methods are used to characterize and quantify this compound?
A8: A variety of analytical techniques are employed for this compound analysis, primarily in the context of plant extracts:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, is frequently used for separating and quantifying this compound in complex mixtures. [, ]
- Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC offers improved resolution and sensitivity compared to traditional HPLC, making it suitable for analyzing this compound in complex matrices. []
- Triple Quadrupole Tandem Mass Spectrometry (TQ-MS/MS): This highly sensitive and selective detection method, usually combined with HPLC or UHPLC, facilitates the accurate quantification of this compound. []
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